Cis-cyclopropane-1,2-dicarboxylic acid hydrazide

Acetylcholinesterase inhibition Alzheimer's disease Neurological drug discovery

Cis-cyclopropane-1,2-dicarboxylic acid hydrazide (CAS 89365-16-2, also registered as the (1R,2R)-enantiomer under CAS 41556-37-0) is a chiral C₂-symmetric dicarbohydrazide featuring two hydrazide functionalities (–CONHNH₂) attached to a strained cyclopropane ring. With a molecular formula of C₅H₁₀N₄O₂, a molecular weight of 158.16, and a calculated LogP of -2.6 , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C5H10N4O2
Molecular Weight 158.16 g/mol
Cat. No. B12866715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCis-cyclopropane-1,2-dicarboxylic acid hydrazide
Molecular FormulaC5H10N4O2
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)NN)C(=O)NN
InChIInChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3+
InChIKeySCWLBXZTXMYTLF-WSOKHJQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cis-Cyclopropane-1,2-Dicarboxylic Acid Hydrazide: Chiral Building Block for Enzyme Inhibitor Drug Discovery


Cis-cyclopropane-1,2-dicarboxylic acid hydrazide (CAS 89365-16-2, also registered as the (1R,2R)-enantiomer under CAS 41556-37-0) is a chiral C₂-symmetric dicarbohydrazide featuring two hydrazide functionalities (–CONHNH₂) attached to a strained cyclopropane ring [1]. With a molecular formula of C₅H₁₀N₄O₂, a molecular weight of 158.16, and a calculated LogP of -2.6 , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its primary documented application lies in the preparation of acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, where the cyclopropane-fused scaffold is incorporated into patent-protected benzodioxole derivatives [2]. Unlike its trans isomer, the cis configuration imposes a distinct spatial orientation of the hydrazide groups that fundamentally alters reactivity during Curtius rearrangement, making stereochemical identity a critical procurement parameter [3].

Why Cis-Cyclopropane-1,2-Dicarboxylic Acid Hydrazide Cannot Be Interchanged with Its Trans Isomer


Substituting cis-cyclopropane-1,2-dicarboxylic acid hydrazide with its trans isomer or racemic mixture is not chemically equivalent. During Curtius rearrangement—a key transformation used to generate cyclopropane-1,2-diamine scaffolds—the cis dihydrazide exhibits a pronounced tendency to undergo intramolecular cyclization, forming bicyclic byproducts, whereas the trans isomer proceeds via the standard rearrangement pathway to yield the desired diurethane [1]. This divergent reactivity means that the cis isomer produces a different product distribution under identical conditions; for substituted analogs such as cis-1,2-dimethyl-1,2-cyclopropanedicarboxylic hydrazide, cyclization becomes the exclusive reaction pathway with no diurethane formation [1]. Furthermore, in the context of patent-protected AChE inhibitors, the (1R,2R)-configured cyclopropane-fused scaffold is explicitly specified in the Markush claims of US9346818, and substitution with the racemate or trans isomer would produce compounds outside the scope of the patented pharmacophore, potentially compromising both intellectual property position and biological activity [2].

Quantitative Differentiation Evidence for Cis-Cyclopropane-1,2-Dicarboxylic Acid Hydrazide in AChE Inhibitor Programs


AChE Inhibitory Potency of Cyclopropane-Fused Benzodioxole Derivative (I-2) vs. Benzyl Analog (I-1)

In US Patent US9346818, the cyclopropane-fused benzodioxole derivative I-2—synthesized from (1R,2R)-cyclopropane-1,2-dicarbohydrazide as a key intermediate—demonstrated stronger acetylcholinesterase inhibitory activity (Ki = 80 nM against mouse AChE) compared to the benzyl-substituted analog I-1 (Ki = 86 nM), representing a 7.0% improvement in binding affinity [1]. Both compounds were evaluated using the modified Ellman method under identical assay conditions [1]. The patent explicitly claims that compounds where R1 and R2 together with the connecting carbon form a 3-membered cyclopropane ring are preferred embodiments, establishing the cyclopropane-fused scaffold as a structurally critical pharmacophoric element [2].

Acetylcholinesterase inhibition Alzheimer's disease Neurological drug discovery

Divergent Reactivity of Cis vs. Trans Dihydrazides in Curtius Rearrangement

The Curtius rearrangement of cis-1,2-cyclopropanedicarboxylic dihydrazides (cis-14 series) proceeds with a fundamentally different chemoselectivity compared to the trans isomer. Cis-dihydrazides tend to form bicyclic products via intramolecular cyclization; for the parent cis-14a, a small amount of bicyclic byproduct 22a is obtained alongside the desired diurethane cis-16a. This cyclization tendency intensifies with substitution: for cis-1,2-dimethyl-1,2-cyclopropanedicarboxylic hydrazide (cis-14e), cyclization becomes the exclusive reaction pathway, affording only bicyclic products 22e and 24 with no diurethane formation [1]. In contrast, trans-1,2-cyclopropanedicarboxylic dihydrazides undergo the standard Curtius rearrangement to yield di(O-benzyl) diurethanes 16 on a 10–100 g preparative scale without competing cyclization [1]. This stereochemistry-dependent divergence in reaction outcome is not predictable from the molecular formula alone and has direct consequences for process chemistry route selection.

Stereoselective synthesis Curtius rearrangement Cyclopropane-1,2-diamine synthesis

Cyclopropane Carbohydrazide Derivatives Demonstrate Low-Micromolar Anticancer Activity

A series of cyclopropane carbohydrazide derivatives, structurally related to cyclopropane-1,2-dicarbohydrazide, were screened against a panel of four cancer cell lines. Four compounds from the series demonstrated promising activity at micromolar concentrations with IC₅₀ values ranging from 1.9 to 8.45 μM [1]. These compounds were further validated by in silico molecular docking studies at the colchicine binding site of tubulin, suggesting a mechanism involving microtubule disruption [1]. While this study evaluated more complex N-heteroarylidene derivatives rather than the parent dihydrazide itself, it establishes the cyclopropane carbohydrazide pharmacophore as a viable scaffold for anticancer lead generation.

Anticancer agents Cyclopropane carbohydrazide Molecular docking

Evidence-Based Application Scenarios for Cis-Cyclopropane-1,2-Dicarboxylic Acid Hydrazide Procurement


Alzheimer's Disease Drug Discovery: AChE Inhibitor Lead Optimization

Research teams developing next-generation acetylcholinesterase inhibitors for Alzheimer's disease should prioritize cis-cyclopropane-1,2-dicarboxylic acid hydrazide as the key intermediate for constructing cyclopropane-fused benzodioxole scaffolds. The (1R,2R)-configured dihydrazide enables access to the preferred spiro[benzodioxole-7,1′-cyclopropane]-5-one pharmacophore exemplified by compound I-29 in US9346818, which the patent identifies as the most preferred embodiment [1]. The cyclopropane-fused analog I-2 demonstrated a Ki of 80 nM against mouse AChE, representing measurable improvement over the non-cyclopropane analog I-1 (Ki = 86 nM) [2]. Procurement of the enantiomerically pure (1R,2R) form is essential, as the patent claims are stereospecific and racemic or trans-configured material would fall outside the protected chemical space.

Stereoselective Synthesis of Cyclopropane-1,2-Diamine Building Blocks

Process chemistry groups requiring cyclopropane-1,2-diamine building blocks must carefully select between cis and trans dihydrazide starting materials based on the desired Curtius rearrangement product profile. The cis dihydrazide exhibits competing intramolecular cyclization that diverts product distribution toward bicyclic compounds, a tendency that becomes exclusive with substituted analogs [3]. For diurethane production, the trans isomer provides cleaner conversion on multi-gram to hectogram scale. Conversely, if the synthetic target is a 2,4-diazabicyclo[3.1.0]hexan-3-one-type bicyclic scaffold, the cis dihydrazide is the required starting material precisely because of this cyclization propensity [3]. This stereochemistry-dependent chemoselectivity makes stereochemical specification a non-negotiable procurement parameter.

Anticancer Lead Generation from Cyclopropane Carbohydrazide Pharmacophores

Medicinal chemistry groups exploring tubulin-targeting anticancer agents may use cyclopropane-1,2-dicarbohydrazide as a starting scaffold for derivative synthesis. Published evidence demonstrates that N-heteroarylidene cyclopropane carbohydrazide derivatives achieve IC₅₀ values between 1.9 and 8.45 μM against a panel of cancer cell lines, with molecular docking supporting binding at the colchicine site of tubulin [4]. The parent dihydrazide provides two reactive hydrazide handles for parallel derivatization via condensation with heteroaryl aldehydes. While the published data are on elaborated derivatives rather than the parent compound, the scaffold has validated potential as an entry point for focused library synthesis. Procurement in this context should prioritize high-purity material (>95%) to minimize side reactions during the Knoevenagel condensation step.

Polyhydrazido-Acid Polymer Synthesis for Specialty Materials

The dihydrazide of cyclopropane-1,2-dicarboxylic acid has documented utility in the preparation of polyhydrazido-acids and polyamidoimides when condensed with aromatic dianhydrides such as pyromellitic dianhydride or 3,3′,4,4′-diphenyloxide tetracarboxylic dianhydride [5]. These polymers incorporate cyclopropane units into the polymer backbone, which may impart distinct thermal or mechanical properties compared to fully aromatic polyimides. While quantitative comparative data for polymer properties are not available in the accessible abstracts, the optically active (1R,2R)-trans dihydrazide has been specifically employed for chiral polymer synthesis, suggesting that stereochemistry may influence polymer morphology [5]. Material scientists should specify the desired enantiomeric form based on the target polymer application.

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